3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
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Overview
Description
3-(2,4-Difluorophenyl)-1-azabicyclo[222]oct-2-ene is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts distinct chemical and physical properties
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene is related to Förster resonance energy transfer (FRET) spectroscopy studies . It is a versatile fluorophore widely used due to its remarkable sensitivity, enabling precise donor–acceptor distance measurements, even for short peptides .
Mode of Action
The interaction of This compound with its targets involves the use of its properties as a fluorophore in FRET spectroscopy studies . It enables precise donor–acceptor distance measurements, which is crucial in understanding the structure and dynamics of biopolymers in a solution .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to the structural behavior of biopolymers, such as peptides . The compound provides valuable insights into their structural dynamics in solution .
Result of Action
The molecular and cellular effects of This compound ’s action are manifested in its ability to enable precise donor–acceptor distance measurements in FRET spectroscopy studies . This leads to a better understanding of the structure and dynamics of biopolymers in a solution .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, it has been shown to exhibit more efficient fluorescence quenching in C–H containing solvents, but less efficient quenching in aqueous solution . Furthermore, significant quenching was observed for hydrogencarbonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene typically involves the reaction of a suitable azabicyclo[2.2.2]oct-2-ene precursor with a difluorophenyl reagent. One common method involves the use of a Diels-Alder reaction, where the azabicyclo compound reacts with a difluorophenyl-substituted diene under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones or alcohols, while reduction can produce difluorophenyl-substituted amines or hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: Known for its fluorescence properties and used in similar applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another variant with distinct electronic properties.
Uniqueness
3-(2,4-Difluorophenyl)-1-azabicyclo[22The combination of the azabicyclo structure and the difluorophenyl group makes it a versatile compound with a wide range of uses .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSSOPOQZCBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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